molecular formula C8H16O3 B12295365 4-Hydroxy-4-methylpentan-2-yl acetate

4-Hydroxy-4-methylpentan-2-yl acetate

Cat. No.: B12295365
M. Wt: 160.21 g/mol
InChI Key: ACIKODFUQPBGQZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylpentan-2-yl acetate is an organic compound with the molecular formula C8H16O3. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-4-methylpentan-2-yl acetate can be synthesized through the esterification of 4-hydroxy-4-methylpentan-2-one with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous distillation of the reaction mixture to achieve high purity. The use of ion exchange resins and magnesium hydroxide as catalysts can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methylpentan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-4-methylpentan-2-one or 4-hydroxy-4-methylpentanoic acid.

    Reduction: Formation of 4-hydroxy-4-methylpentan-2-ol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4-methylpentan-2-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-4-methylpentan-2-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This hydrolysis reaction is essential in metabolic pathways and can influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-methylpentan-2-one:

    4-Hydroxy-4-methylpentanoic acid: The carboxylic acid derivative of 4-hydroxy-4-methylpentan-2-yl acetate.

    4-Hydroxy-4-methylpentan-2-ol: The alcohol derivative formed through the reduction of the ester group.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. The presence of the acetate group makes it valuable in esterification reactions and as a fragrance compound .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(4-hydroxy-4-methylpentan-2-yl) acetate

InChI

InChI=1S/C8H16O3/c1-6(11-7(2)9)5-8(3,4)10/h6,10H,5H2,1-4H3

InChI Key

ACIKODFUQPBGQZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)OC(=O)C

Origin of Product

United States

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